molecular formula C26H34ClN3O4 B611628 Valemetostat CAS No. 1809336-39-7

Valemetostat

Cat. No.: B611628
CAS No.: 1809336-39-7
M. Wt: 488.0 g/mol
InChI Key: SSDRNUPMYCFXGM-ZZHSESOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valemetostat (this compound tosilate; EZHARMIA®) is a first-in-class, dual inhibitor of histone-lysine N-methyltransferases enhancer of zeste homolog 1 and 2 (EZH1/2). It selectively targets the polycomb repressive complex 2 (PRC2), inhibiting the methylation of histone H3 lysine 27 (H3K27me3), a key epigenetic modification linked to oncogenesis . By blocking EZH1/2, this compound reactivates silenced tumor suppressor genes and reduces cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valemetostat involves multiple steps, starting with the preparation of the core benzodioxole structure. The key steps include:

  • Formation of the benzodioxole ring.
  • Introduction of the chloro and dimethylamino groups.
  • Coupling with the pyridine derivative to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Valemetostat undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Adult T-Cell Leukemia/Lymphoma (ATL)

Valemetostat has shown promising efficacy in patients with relapsed or refractory ATL. A pivotal phase 2 study reported an objective response rate (ORR) of 48% among patients treated with this compound, demonstrating its potential as a therapeutic option for this aggressive malignancy . The study included patients with multiple prior treatment lines, indicating this compound's utility in heavily pretreated populations.

StudyPatient PopulationObjective Response RateComplete Response Rate
Phase 2 ATL Study25 patients48%20%

Peripheral T-Cell Lymphoma (PTCL)

In another significant study, this compound was evaluated in patients with relapsed or refractory PTCL. The results indicated an ORR of 43.7% , with responses observed across various subtypes of PTCL . This study further solidified this compound's role as a potential first-in-class treatment for PTCL.

StudyPatient PopulationObjective Response RateComplete Response Rate
VALENTINE-PTCL01119 patients43.7%14.3%

B-Cell Non-Hodgkin Lymphomas (NHL)

This compound has also been investigated for its efficacy in B-cell NHLs, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). A phase 1 trial demonstrated encouraging clinical activity, with durable responses observed in several patients . The safety profile was manageable, with cytopenias being the most common treatment-related adverse events.

StudyPatient PopulationObjective Response RateDuration of Response
Phase 1 NHL StudyVarious B-NHLsNot specified> 1.5 years

Case Study: ATL Treatment

In a notable case from the phase 2 trial for ATL, a patient previously treated with mogamulizumab achieved a complete response after receiving this compound. This underscores the drug's potential effectiveness even in challenging cases where other therapies have failed .

Case Study: PTCL Treatment

Another patient from the VALENTINE-PTCL01 study experienced significant tumor reduction after treatment with this compound, highlighting its therapeutic promise for PTCL patients who have limited options available .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects. Common treatment-emergent adverse events include:

  • Thrombocytopenia
  • Anemia
  • Neutropenia
  • Alopecia
  • Dysgeusia

These side effects were generally manageable and did not necessitate discontinuation of therapy in most cases .

Mechanism of Action

Valemetostat exerts its effects by inhibiting the histone-lysine N-methyltransferases EZH1 and EZH2. These enzymes catalyze the tri-methylation of lysine 27 on histone H3 (H3K27me3), a key epigenetic marker involved in gene silencing. By inhibiting these enzymes, this compound reduces the levels of H3K27me3, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell growth .

Comparison with Similar Compounds

Valemetostat is differentiated from other EZH2-targeting agents by its dual inhibition of EZH1 and EZH2. Below is a detailed comparison with selective EZH2 inhibitors (e.g., tazemetostat) and other epigenetic modulators.

Mechanism and Selectivity

Compound Target IC₅₀ (nM) Key Indications
This compound EZH1 + EZH2 8.4 (EZH1), 2.5 (EZH2) R/R ATL, PTCL, B-cell NHL
Tazemetostat EZH2 35 (EZH2) Follicular lymphoma, epithelioid sarcoma
SHR2554 (恒瑞医药) EZH2 0.6–4.5 (EZH2) T-cell lymphoma, clinical trials
Pinometostat DOT1L (lysine methyltransferase) N/A Pediatric AML, clinical trials

Key Insights :

  • This compound’s dual EZH1/2 inhibition broadens efficacy in hematologic malignancies where EZH1 compensates for EZH2 suppression .

Hematologic Malignancies

  • This compound : In R/R ATL, ORR = 48% (CR = 20%) with median duration of response = 8.7 months . In PTCL, phase II trials showed similar efficacy .
  • Tazemetostat : ORR = 69% in EZH2-mutant follicular lymphoma vs. 34% in wild-type .

Adverse Events (AEs)

Compound Common AEs Drug-Drug Interactions
This compound Myelosuppression (neutropenia, thrombocytopenia), secondary malignancies Strong CYP3A inhibitors ↑ exposure 4.19-fold; dose reduction required
Tazemetostat Fatigue, nausea, anemia Limited CYP3A interactions
SHR2554 Thrombocytopenia, hypertriglyceridemia No significant interactions reported

Safety Notes:

  • This compound requires dose adjustments with CYP3A inhibitors (e.g., itraconazole ↑ AUC 4.19-fold) or inducers (e.g., rifampicin ↓ AUC 71.4%) .
  • Secondary malignancies (e.g., leukemia) were reported in 2–3% of this compound-treated patients .

Pharmacokinetic Interactions

Interaction Partner Effect on this compound Exposure Clinical Implication
Itraconazole (CYP3A/P-gp inhibitor) Cmax ↑ 292%, AUCinf ↑ 419% Reduce this compound dose by 50%
Fluconazole (CYP3A inhibitor) Cmax ↑ 161%, AUCinf ↑ 158% Monitor for toxicity; no dose adjustment in trials
Rifampicin (CYP3A inducer) Cmax ↓ 58.3%, AUCinf ↓ 71.4% Avoid concomitant use

Biological Activity

Valemetostat (DS-3201) is a novel, oral, dual inhibitor of enhancer of zeste homolog 2 (EZH2) and EZH1, currently under investigation for its efficacy in treating various hematological malignancies. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, pharmacokinetics, and safety profiles.

This compound targets the epigenetic regulation of gene expression by inhibiting the enzymatic activity of EZH1 and EZH2. These enzymes are part of the Polycomb Repressive Complex 2 (PRC2), which is involved in histone methylation and transcriptional repression. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and subsequent antitumor effects, particularly in cancers characterized by dysregulated methylation processes.

Phase 1 Trials

  • Study Design : The initial phase 1 trials assessed the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) and other hematological malignancies. Participants received escalating doses to determine the maximum tolerated dose (MTD) and pharmacokinetic parameters.
  • Results : this compound was well tolerated at doses up to 200 mg/day, with treatment-emergent adverse events primarily being mild to moderate in severity. Key pharmacokinetic findings indicated a dose-proportional increase in plasma concentration and area under the curve (AUC) with single ascending doses .

Phase 2 Trials

  • Adult T-Cell Leukemia/Lymphoma (ATL) : A pivotal phase 2 trial evaluated this compound in patients with relapsed/refractory ATL. Patients received a daily oral dose of 200 mg until disease progression or unacceptable toxicity occurred.
    • Overall Response Rate (ORR) : The trial reported an ORR of 30.5% to 65.9% , including complete and partial remissions. Notably, patients pretreated with mogamulizumab had an ORR of 45.8% .
    • Adverse Events : Common treatment-emergent adverse events included thrombocytopenia, anemia, and neutropenia, but these were manageable and did not necessitate discontinuation of treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption and metabolism:

  • Bioavailability : Studies indicate that the maximum plasma concentration (C_max) and AUC are significantly affected by food intake; administration under fasted conditions is recommended for optimal absorption .
  • Elimination Half-Life : The elimination half-life supports once-daily dosing, facilitating patient compliance.

Case Studies

Several case studies have highlighted this compound's potential:

  • Case Study in R/R NHL : A patient with heavily pretreated R/R NHL exhibited a significant reduction in tumor burden after initiating this compound therapy, demonstrating durable clinical responses over an extended follow-up period.
  • Combination Therapy : Ongoing trials are investigating this compound in combination with other agents such as rituximab and lenalidomide to enhance therapeutic efficacy against resistant malignancies .

Summary Table of Clinical Findings

Study TypePopulationDoseORR (%)Common AEs
Phase 1R/R NHLEscalatingN/AMild to moderate cytopenias
Phase 2 ATLR/R ATL200 mg/day30.5 - 65.9Thrombocytopenia, anemia
Combination TrialR/R NHL with RituximabTBDTBDTBD

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Valemetostat, and how does it modulate histone methylation in lymphoma models?

this compound inhibits EZH1/2, enzymes responsible for trimethylating H3K27 (H3K27me3), a repressive chromatin mark. In sensitive lymphoma cell lines (e.g., Mino, JeKo-1), this compound reduces H3K27me3 levels at concentrations as low as 0.1–100 nM, correlating with growth inhibition . Researchers should validate target engagement using Western blotting for H3K27me3 and RNA-seq to assess reactivation of silenced genes (e.g., tumor suppressors) .

Q. What in vitro models are appropriate for studying this compound’s efficacy, and how should dose ranges be optimized?

Lymphoma cell lines with EZH1/2 dependency (e.g., Mino, JeKo-1) are standard models. Dose-response experiments (0.3–3000 nM) reveal cell-specific sensitivity: Mino and JeKo-1 show inhibition at <100 nM, while REC-1 requires higher doses (>100 nM) . Use flow cytometry or viability assays (e.g., CellTiter-Glo) to quantify IC50 and correlate with H3K27me3 suppression .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in preclinical studies?

this compound reaches steady-state plasma concentrations (Cmax: 2300 ng/mL; AUC24: 20,800 ng·h/mL) at 200 mg/day in humans. Preclinical studies should account for its short half-life (~11.1 hours) and CYP3A4-mediated metabolism. Co-administering CYP3A inhibitors (e.g., itraconazole) increases exposure (AUC by 4.19-fold), necessitating dose adjustments .

Advanced Research Questions

Q. How can multi-omics approaches resolve contradictory data on this compound’s cell-type-specific efficacy?

Integrate ChIP-seq (H3K27me3 profiling), scATAC-seq (chromatin accessibility), and RNA-seq to identify epigenetic and transcriptional drivers of resistance. For example, this compound-resistant cells may exhibit compensatory chromatin remodeling or upregulated survival pathways (e.g., NF-κB) . Use bioinformatics tools like DESeq2 for differential gene expression and ChromVAR for chromatin accessibility analysis .

Q. What experimental designs mitigate confounding factors in this compound combination therapy trials?

In trials combining this compound with anti-CD30 antibodies (e.g., DS-8201), employ factorial designs to isolate synergistic effects. Monitor H3K27me3 dynamics and tumor burden via PET-CT. Stratify patients by EZH1/2 mutation status and prior treatment history to reduce variability .

Q. How do pharmacokinetic-pharmacodynamic (PK/PD) models inform dosing in hepatic-impaired populations?

Hepatic impairment alters this compound’s unbound fraction (Cmax decreases by 29.4% in moderate impairment). Develop physiologically based pharmacokinetic (PBPK) models incorporating CYP3A activity and albumin levels. Validate with sparse sampling in patient subgroups .

Q. What mechanisms underlie this compound resistance in relapsed ATL patients?

Post-relapse tumor samples show upregulated BCL2 and MYC via RNA-seq, suggesting epigenetic bypass mechanisms. Use CRISPR screens to identify synthetic lethal targets (e.g., BET inhibitors) in this compound-resistant clones .

Q. How can chromatin accessibility changes post-Valemetostat treatment predict clinical response?

Perform scATAC-seq on patient-derived xenografts (PDXs) pre- and post-treatment. Regions with increased accessibility near tumor suppressor genes (e.g., CDKN1A) may correlate with prolonged remission. Validate with ATAC-qPCR in clinical cohorts .

Q. What statistical methods optimize power in this compound trials with heterogeneous endpoints?

For phase II trials using metabolic complete response (mCR) as the primary endpoint, employ Bayesian adaptive designs to accommodate interim analyses. Use Cox regression to adjust for covariates like baseline H3K27me3 levels .

Q. How do this compound’s off-target effects influence long-term safety profiles?

Screen for off-target kinase inhibition using KINOMEscan panels. In long-term animal studies, monitor organ-specific toxicity (e.g., liver enzymes, renal function). Compare with selective EZH2 inhibitors to isolate dual EZH1/2 inhibition effects .

Properties

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDRNUPMYCFXGM-ZZHSESOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809336-39-7
Record name Valemetostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALEMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.